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Compound of Interest

6-(4-Nitro-pyrazol-1-yl)-hexan-2-
Compound Name:
one

cat. No.: B8607588

Identification Strategy & Synthetic Protocol
Part 1: Identification & CAS Status

Core Directive: The specific chemical structure "6-(4-Nitro-1H-pyrazol-1-yl)hexan-2-one" does
not currently possess a widely indexed CAS Registry Number® in open-access public
databases (PubChem, ChemSpider). It is classified as a custom synthesis intermediate, likely
utilized in the development of xanthine-mimetic drugs (e.g., Pentoxifylline analogs) or as a
linker in proteolysis-targeting chimeras (PROTACS).

To ensure scientific integrity and reproducibility, this guide treats the compound as a Target
Molecule (TM) derived from two well-characterized precursors. Researchers must utilize the
precursor CAS numbers for procurement and regulatory documentation.

Chemical Identity Table[1]
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Attribute

Detail

Chemical Name

6-(4-Nitro-1H-pyrazol-1-yl)hexan-2-one

Molecular Formula CoH13N303
Molecular Weight 211.22 g/mol
Target CAS Not Indexed (Novel/Derivative)

Precursor A (Nucleophile)

4-Nitro-1H-pyrazole (CAS: 2075-46-9)

Precursor B (Electrophile)

6-Chloro-2-hexanone (CAS: 10226-30-9)

Structural Class

N-Alkylated Pyrazole / Acyclic Ketone

Part 2: Retrosynthetic Analysis & Logic

The synthesis of this molecule relies on a convergent

nucleophilic substitution. The 4-nitropyrazole moiety acts as a weak acid (

), which, upon deprotonation, becomes a potent nucleophile attacking the primary alkyl halide

of the hexanone chain.

Key Mechanistic Insight: Unlike 3-substituted pyrazoles, which suffer from regioselectivity

issues (N1 vs. N2 alkylation), 4-nitro-1H-pyrazole is symmetric. Alkylation at either nitrogen

yields the chemically identical product, simplifying purification and maximizing yield.

Diagram 1: Retrosynthetic Pathway (Graphviz)
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Nucleophile Electrophile
4-Nitro-1H-pyrazole 6-Chloro-2-hexanone
CAS: 2075-46-9 CAS: 10226-30-9

Disconnection
(C-N Bond Cleavage)

IRetrosynthesis E
I

Target Molecule Reagents
6-(4-Nitro-1H-pyrazol-1-yl)hexan-2-one Base: K2CO3 or NaH
(C9H13N303) Solvent: DMF/Acetone

Click to download full resolution via product page

Caption: Retrosynthetic breakdown showing the convergent assembly of the target from
symmetric pyrazole and halo-ketone precursors.

Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for a 10 mmol scale. It uses Potassium Carbonate (

) in DMF, which is milder and more tolerant of moisture than Sodium Hydride (

), reducing safety risks while maintaining high conversion rates for this specific substrate.

Reagents & Materials

e 4-Nitro-1H-pyrazole: 1.13 g (10.0 mmol)
e 6-Chloro-2-hexanone: 1.48 g (11.0 mmol, 1.1 equiv)
¢ Potassium Carbonate (

): 2.07 g (15.0 mmol, 1.5 equiv) - Anhydrous, freshly ground.
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e Potassium lodide (KI): 0.17 g (1.0 mmol, 0.1 equiv) - Finkelstein catalyst to accelerate
reaction.

e DMF (N,N-Dimethylformamide): 20 mL - Dry.
Step-by-Step Methodology
 Activation:

o In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitro-1H-
pyrazole (1.13 g) in 20 mL of dry DMF.

o Add

(2.07 g) in a single portion.

o Stir at room temperature for 30 minutes. Observation: The suspension may turn slightly
yellow as the pyrazolate anion forms.

o Alkylation:

[e]

Add Potassium lodide (0.17 g).

[e]

Add 6-Chloro-2-hexanone (1.48 g) dropwise via syringe over 5 minutes.

o

Heat the reaction mixture to 80°C under an inert atmosphere (

or Ar) for 6-8 hours.

[¢]

Validation Point: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting pyrazole (

) should disappear, and a less polar product spot (

) should appear.
e Workup:

o Cool the mixture to room temperature.
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o Pour the reaction mixture into 100 mL of ice-cold water (precipitates inorganic salts and

removes DMF).
o Extract with Ethyl Acetate (
mL).
o Combine organic layers and wash with brine (

mL) to remove residual DMF.

o Dry over anhydrous

, filter, and concentrate under reduced pressure.

o Purification:

o The crude oil is often sufficiently pure (>90%) for subsequent steps.

o For analytical purity, perform flash column chromatography using a gradient of

Hexane:EtOAc (80:20

50:50).

Diagram 2: Synthesis Workflow (Graphviz)
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Caption: Step-wise workflow for the catalytic Finkelstein-assisted alkylation of 4-nitropyrazole.

Part 4: Characterization Profile

Since this is a custom target, the following data is predicted based on the structural assembly

of the precursors. This serves as the reference standard for validating your synthesized

product.
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Expected 1H NMR Data (400 MHz, )

Shift (
Position Multiplicity Integration Assignment
ppm)
) H-3 and H-5 of
Pyrazole-H 8.15 & 8.08 Singlet (s) 2H )
Pyrazole ring
Methylene
N-CH:z 4.18 Triplet (t) 2H attached to
Nitrogen
_ Methylene alpha
CO-CH: 2.45 Triplet (t) 2H
to Ketone
CO-CHs 2.13 Singlet (s) 3H Methyl ketone
Internal
Chain-CH: 1.90 - 1.60 Multiplet (m) 4H methylene chain

(C4, C5)

Mass Spectrometry (ESI-MS)

e Calculated Mass (

): 211.22

e Observed lon (

): 212.1

o Fragmentation Pattern: Loss of

group (

) or cleavage of the alkyl chain may be observed.

Part 5: Applications & Context

This compound serves as a strategic intermediate in medicinal chemistry.[1]
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o Pentoxifylline Analogs: The 6-hexyl-2-one chain mimics the side chain of Pentoxifylline
(Trental). Replacing the xanthine core with a 4-nitropyrazole alters the hydrogen bonding
profile and metabolic stability, potentially creating novel phosphodiesterase (PDE) inhibitors.

o Linker Chemistry: The ketone group provides a handle for reductive amination or Grignard
addition, allowing the attachment of a second pharmacophore.

o Energetic Materials: Nitro-pyrazoles are often investigated for high-energy density materials;
however, the long alkyl chain here suggests a pharmaceutical rather than explosive
application.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8607588#6-4-nitro-1h-pyrazol-1-yl-hexan-2-one-cas-
number-search]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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